4-Chloro-N,N-diisopropylbenzamide

Beschreibung

The exact mass of the compound 4-Chloro-N,N-diisopropylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48107. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-N,N-diisopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N,N-diisopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

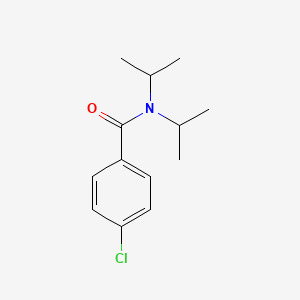

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPPJDHMGGQMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286867 | |

| Record name | 4-Chloro-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79606-45-4 | |

| Record name | 79606-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N,N-DIISOPROPYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-N,N-diisopropylbenzamide structure and properties.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the structure and properties of 4-Chloro-N,N-diisopropylbenzamide. It is important to note that while structural and predicted data for this specific compound are available, detailed experimental studies on its physicochemical properties, biological activity, and specific synthetic protocols are limited in the public domain. Therefore, this guide also includes comparative data from closely related analogues to provide a broader context for researchers.

Structure and Identification

4-Chloro-N,N-diisopropylbenzamide is a chemical compound belonging to the class of N,N-disubstituted benzamides. Its core structure consists of a 4-chlorinated benzene (B151609) ring attached to a carbonyl group, which is further bonded to a nitrogen atom substituted with two isopropyl groups.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-N,N-di(propan-2-yl)benzamide |

| Molecular Formula | C₁₃H₁₈ClNO |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl |

| InChI | InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-10H,1-4H3 |

| InChIKey | MGPPJDHMGGQMSG-UHFFFAOYSA-N |

| CAS Number | 58376-46-4 |

| PubChem CID | 241026[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties for 4-Chloro-N,N-diisopropylbenzamide

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 239.74 g/mol | - |

| Monoisotopic Mass | 239.1077 Da | PubChem[1] |

| XlogP | 3.6 | PubChem[1] |

Table 3: Experimental Physicochemical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Chloro-N,N-dimethylbenzamide | C₉H₁₀ClNO | 183.63 | 59-61 | - |

| 4-Chloro-N,N-diethylbenzamide | C₁₁H₁₄ClNO | 211.69 | 36-39 | 155-156 (at 3 mmHg) |

| 4-Chloro-N,N-diphenylbenzamide | C₁₉H₁₄ClNO | 307.78 | 134-136 | - |

Synthesis Protocols

A specific experimental protocol for the synthesis of 4-Chloro-N,N-diisopropylbenzamide is not detailed in the available literature. However, a general and reliable method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with an acyl chloride. The following is a generalized protocol based on the synthesis of similar compounds.

General Synthesis of 4-Chloro-N,N-disubstituted Benzamides

Reaction Scheme:

Materials and Equipment:

-

4-Chlorobenzoyl chloride

-

Triethylamine (B128534) (or another suitable base like pyridine)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Spectroscopic Data

Experimental spectroscopic data for 4-Chloro-N,N-diisopropylbenzamide is not available in the searched literature. However, predicted mass spectrometry data and experimental data for analogous compounds are presented below for reference.

Table 4: Predicted Collision Cross Section (CCS) for 4-Chloro-N,N-diisopropylbenzamide Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 240.11498 | 154.2 |

| [M+Na]⁺ | 262.09692 | 160.6 |

| [M-H]⁻ | 238.10042 | 159.0 |

| [M+NH₄]⁺ | 257.14152 | 173.2 |

| [M+K]⁺ | 278.07086 | 158.3 |

Data from PubChem.[1]

Table 5: Spectroscopic Data of Analogous Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

|---|---|---|---|---|

| 4-Chloro-N,N-dimethylbenzamide | 7.41 (d, 2H), 7.35 (d, 2H), 3.09 (s, 3H), 2.95 (s, 3H) | 171.2, 137.2, 135.3, 129.0, 128.8 | 1630 (C=O), 1280 (C-N) | 183 (M⁺), 139, 111 |

| 4-Chloro-N,N-diethylbenzamide | 7.38 (d, 2H), 7.32 (d, 2H), 3.55 (q, 2H), 3.24 (q, 2H), 1.23 (t, 3H), 1.11 (t, 3H) | 171.0, 137.4, 135.6, 128.9, 128.7, 43.3, 39.2, 14.1, 12.8 | 1632 (C=O), 1282 (C-N) | 211 (M⁺), 139, 111 |

| 4-Chloro-N,N-diphenylbenzamide | 7.4-7.1 (m, 14H) | 169.6, 143.8, 136.4, 130.8, 129.4, 128.3, 127.6, 126.7 | 1651 (C=O), 1344 (C-N), 692 (C-Cl) | 307 (M⁺), 309 ([M+2]⁺)[2] |

Note: Data for dimethyl and diethyl analogues are typical literature values. Data for the diphenyl analogue is from a detailed study.[2]

Biological Activity

There is no specific biological activity reported for 4-Chloro-N,N-diisopropylbenzamide in the available literature. However, the benzamide (B126) scaffold is present in numerous biologically active molecules. Analogues have been investigated for a variety of therapeutic applications.

-

Anticancer Agents: Many N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. For example, some act as histone deacetylase (HDAC) inhibitors.

-

Antimicrobial Agents: The benzamide moiety is also a feature in compounds with antibacterial and antifungal properties.

-

Receptor Antagonists: A notable example is GSK3787 (4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide), which acts as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist.[3]

These examples suggest that 4-Chloro-N,N-diisopropylbenzamide could be a candidate for screening in various biological assays to explore its potential therapeutic value.

Signaling Pathways and Experimental Workflows

No specific signaling pathways involving 4-Chloro-N,N-diisopropylbenzamide have been identified. To investigate the biological effects of this compound, a general experimental workflow could be employed.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a well-defined chemical structure for which limited experimental data has been published. This guide has provided the available structural information and offers a framework for its synthesis and potential biological evaluation based on data from closely related compounds. Further experimental research is necessary to fully characterize its physicochemical properties, spectroscopic profile, and biological activities. Researchers interested in this molecule are encouraged to use the provided protocols and comparative data as a starting point for their investigations.

References

- 1. PubChemLite - 4-chloro-n,n-diisopropylbenzamide (C13H18ClNO) [pubchemlite.lcsb.uni.lu]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-N,N-diisopropylbenzamide (CAS: 79606-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N,N-diisopropylbenzamide, a small molecule with potential applications in biomedical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for structurally related compounds with established synthetic and analytical methodologies to present a thorough profile. The guide covers its physicochemical properties, a probable synthetic route with a detailed experimental protocol, predicted spectral data, and a hypothesized mechanism of action centered on its potential as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) antagonist. This hypothesis is based on the known activity of structurally similar 4-chloro-N-substituted benzamides. Experimental workflows for its synthesis and for the investigation of its biological activity are provided, along with visualizations to aid in comprehension.

Physicochemical Properties

4-Chloro-N,N-diisopropylbenzamide is a benzamide (B126) derivative with a chlorine substituent at the 4-position of the phenyl ring and two isopropyl groups on the amide nitrogen. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79606-45-4 | |

| Molecular Formula | C₁₃H₁₈ClNO | PubChemLite[1] |

| Molecular Weight | 239.74 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 239.1077 Da | PubChemLite[1] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. |

Synthesis

The synthesis of 4-Chloro-N,N-diisopropylbenzamide can be reliably achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with diisopropylamine (B44863). This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 4-Chloro-N,N-diisopropylbenzamide.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N,N-disubstituted benzamides.[2][3]

Materials:

-

4-Chlorobenzoyl chloride

-

Diisopropylamine

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of 4-Chloro-N,N-diisopropylbenzamide.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methine (-CH(CH₃)₂) | 3.5 - 4.0 | Septet | 2H |

| Methyl (-CH(CH₃)₂) | 1.2 - 1.5 | Doublet | 12H |

| Aromatic (ortho to C=O) | 7.3 - 7.5 | Doublet | 2H |

| Aromatic (ortho to Cl) | 7.2 - 7.4 | Doublet | 2H |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-Cl) | 135 - 139 |

| Aromatic (C-C=O) | 134 - 138 |

| Aromatic (CH, ortho to C=O) | 128 - 131 |

| Aromatic (CH, ortho to Cl) | 127 - 130 |

| Methine (-CH(CH₃)₂) | 46 - 52 |

| Methyl (-CH(CH₃)₂) | 20 - 23 |

Mass Spectrometry

| m/z | Interpretation |

| 239/241 (approx. 3:1 ratio) | Molecular ion [M]⁺, showing the isotopic pattern of chlorine. |

| 224/226 | Loss of a methyl group (-CH₃). |

| 196/198 | Loss of an isopropyl group (-CH(CH₃)₂). |

| 139/141 | 4-Chlorobenzoyl cation [Cl-C₆H₄-CO]⁺. This is a likely base peak. |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2970 - 2850 | Aliphatic C-H stretch (isopropyl) |

| 1630 - 1660 | C=O stretch (amide I band) |

| 1600 - 1450 | Aromatic C=C stretch |

| 1100 - 1000 | C-Cl stretch |

Biological Activity and Mechanism of Action (Hypothesized)

Potential as a PPARδ Antagonist

There is no direct evidence in the reviewed literature for the biological activity of 4-Chloro-N,N-diisopropylbenzamide. However, a structurally related compound, 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified as a potent, selective, and irreversible antagonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ).[8] This suggests that 4-Chloro-N,N-diisopropylbenzamide may also exhibit antagonist activity at this nuclear receptor.

PPARs are ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and cell differentiation. PPARδ has been implicated in various physiological and pathological processes, making it a target for drug discovery.

Proposed Signaling Pathway

The hypothesized mechanism of action involves the binding of 4-Chloro-N,N-diisopropylbenzamide to the ligand-binding domain of PPARδ, preventing the conformational changes necessary for the recruitment of coactivators and subsequent transcription of target genes.

References

- 1. PubChemLite - 4-chloro-n,n-diisopropylbenzamide (C13H18ClNO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 4-Chloro-N,N-diisopropylbenzamide: A Technical Overview of a Novel Benzamide Derivative

For Immediate Release

[City, State] – In the ever-evolving landscape of chemical research and drug discovery, novel compounds with unique structural motifs are of constant interest. This technical guide provides a comprehensive overview of 4-Chloro-N,N-diisopropylbenzamide, a substituted benzamide (B126) compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available physicochemical data and a detailed experimental protocol for its synthesis.

It is critical to note at the outset that, to date, there is no publicly available scientific literature detailing the specific mechanism of action or biological activity of 4-Chloro-N,N-diisopropylbenzamide. As such, this guide will focus on its chemical properties and synthesis, providing a foundation for future investigational studies.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-Chloro-N,N-diisopropylbenzamide is presented below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | PubChem[1] |

| Molecular Weight | 239.74 g/mol | PubChem |

| IUPAC Name | 4-chloro-N,N-di(propan-2-yl)benzamide | PubChem[1] |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl | PubChem[1] |

| InChIKey | MGPPJDHMGGQMSG-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

Synthesis of 4-Chloro-N,N-diisopropylbenzamide

Experimental Protocol

Materials:

-

4-Chlorobenzoyl chloride

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution in an ice bath to 0 °C with stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Chloro-N,N-diisopropylbenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Current State of Knowledge and Future Directions

The lack of biological data for 4-Chloro-N,N-diisopropylbenzamide presents both a challenge and an opportunity. Its structural similarity to other biologically active benzamides suggests potential for activity in various therapeutic areas. Future research should focus on systematic screening to elucidate its pharmacological profile.

This technical guide serves as a foundational document for researchers interested in 4-Chloro-N,N-diisopropylbenzamide. While its biological role remains to be discovered, the information provided on its chemical properties and a robust synthesis protocol will facilitate further investigation into this and related compounds.

References

4-Chloro-N,N-diisopropylbenzamide: A Review of Available Research

For Immediate Release

[City, State] – A comprehensive review of existing scientific literature reveals a notable scarcity of dedicated research on the chemical compound 4-Chloro-N,N-diisopropylbenzamide. While the broader class of benzamide (B126) derivatives has been explored for various applications, including potential therapeutic uses, this specific molecule remains largely uncharacterized in the public domain.

Synthesis and Physicochemical Properties

The fundamental structure of 4-Chloro-N,N-diisopropylbenzamide is registered in chemical databases such as PubChem, with the molecular formula C13H18ClNO.[1] While specific, experimentally verified data is limited, its basic physicochemical properties can be predicted using computational models.

General synthetic routes for benzamides typically involve the reaction of a substituted benzoyl chloride with an appropriate amine. In the case of 4-Chloro-N,N-diisopropylbenzamide, this would likely involve the reaction of 4-chlorobenzoyl chloride with diisopropylamine. A general procedure for a similar compound, 4-chloro-N,N-dimethylbenzamide, involves reacting the corresponding aryl alcohol with an amine in the presence of tert-butyl hydroperoxide and a catalyst.[2] Another well-documented synthesis for a related structure, 4-chloro-N-(4-morpholinyl)benzamide, utilizes the Schotten-Baumann reaction conditions, where 4-chlorobenzoyl chloride is reacted with morpholine (B109124) in the presence of a base like triethylamine.[3]

Table 1: Predicted Physicochemical Properties of 4-Chloro-N,N-diisopropylbenzamide

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | [1] |

| Molecular Weight | 239.74 g/mol | [1] |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Note: The properties listed in this table are computationally predicted and have not been experimentally verified.

Biological Activity and Potential Applications

There is a significant lack of information regarding the biological activity of 4-Chloro-N,N-diisopropylbenzamide. While benzamide derivatives, in general, are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects, no specific studies have been published detailing the bioactivity of this particular compound.[4]

Research on structurally related molecules offers some context for potential areas of investigation. For instance, the more complex benzamide derivative mosapride (B1662829) acts as a serotonin (B10506) 5-HT4 receptor agonist, indicating that benzamide structures can interact with specific biological targets.[5] Another complex benzamide, GSK3787, has been identified as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist.[6] These examples highlight the diverse pharmacological potential within the benzamide class of compounds. However, it is crucial to note that the biological activity of a compound is highly dependent on its specific chemical structure, and therefore, the activities of these related molecules cannot be directly extrapolated to 4-Chloro-N,N-diisopropylbenzamide.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 4-Chloro-N,N-diisopropylbenzamide are not available in the reviewed literature. However, based on general laboratory practices for similar compounds, a potential synthetic workflow can be conceptualized.

Caption: A conceptual workflow for the synthesis and characterization of 4-Chloro-N,N-diisopropylbenzamide.

Future Directions

The current body of scientific literature presents a clear opportunity for foundational research into the synthesis, characterization, and biological evaluation of 4-Chloro-N,N-diisopropylbenzamide. Future studies could focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized protocol for the synthesis of 4-Chloro-N,N-diisopropylbenzamide, accompanied by comprehensive analytical data (NMR, MS, IR, etc.).

-

Broad Biological Screening: Conducting a wide range of in vitro assays to screen for potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

-

Computational Modeling and Docking Studies: Utilizing in silico methods to predict potential biological targets and guide further experimental investigations.

References

- 1. PubChemLite - 4-chloro-n,n-diisopropylbenzamide (C13H18ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-chloro-N,N-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 4-Chloro-N,N-diisopropylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N,N-diisopropylbenzamide, a substituted benzamide (B126) derivative, has emerged as a pivotal intermediate in the synthesis of complex molecules, including pharmaceutical agents and heterocyclic compounds. While not extensively studied for its own biological activity, its role as a versatile building block warrants a thorough understanding of its discovery, synthesis, and chemical properties. This technical guide provides an in-depth overview of the history, synthesis, and characterization of 4-Chloro-N,N-diisopropylbenzamide, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted benzamides are a class of organic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science. The specific substitution pattern on the aromatic ring and the amide nitrogen dictates the molecule's physical, chemical, and biological properties. 4-Chloro-N,N-diisopropylbenzamide has gained significance as a key starting material in multi-step synthetic pathways, underscoring the importance of its efficient preparation and thorough characterization. This document aims to consolidate the available technical information on this compound, providing a valuable resource for the scientific community.

History and Discovery

The exact date and context of the initial discovery of 4-Chloro-N,N-diisopropylbenzamide are not prominently documented in readily available scientific literature. Its emergence appears to be tied to its utility as a chemical intermediate rather than a compound with inherent biological activity that would warrant a dedicated discovery publication. However, its use in various synthetic applications points to its availability and characterization within the broader field of organic chemistry for several years. More recently, its application in the scalable synthesis of high-value compounds, such as the PRMT5/MTA complex inhibitor MRTX1719, has brought it to the forefront of process chemistry research[1].

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-N,N-diisopropylbenzamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈ClNO | |

| Molecular Weight | 239.74 g/mol | |

| Melting Point | 81.6-83.7 °C | [2] |

| Appearance | Solid | [2] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.42-7.32 (m, 2H, ArH), 7.30-7.21 (m, 2H, ArH), 3.98-3.34 (m, 2H, NCH(CH₃)₂) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 171.21, 141.90, 140.76 | [3] |

Synthesis

The synthesis of 4-Chloro-N,N-diisopropylbenzamide is typically achieved through the acylation of diisopropylamine (B44863) with 4-chlorobenzoyl chloride. A scalable and efficient protocol has been described in the context of the synthesis of MRTX1719[1].

Experimental Protocol: Scalable Synthesis of 4-Chloro-N,N-diisopropylbenzamide[1]

Materials:

-

Diisopropylamine

-

4-Chlorobenzoyl chloride

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a suitable reactor, add 2-MeTHF (8.0 volumes relative to 4-chlorobenzoyl chloride).

-

Add diisopropylamine (2.2 equivalents).

-

Cool the solution to -5 °C.

-

Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) while maintaining the internal temperature below 5 °C.

-

After the addition is complete, warm the reaction mixture to 20 °C.

-

The product can be isolated and purified using standard techniques such as crystallization or chromatography.

This method is noted for its efficiency and scalability, making it suitable for producing large quantities of the target compound.

Chemical Reactivity and Applications

4-Chloro-N,N-diisopropylbenzamide serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the chloro-substituted aromatic ring and the directing effect of the diisopropylamido group.

Directed Ortho-Lithiation

The N,N-diisopropylbenzamide group is a powerful directing group for ortho-lithiation. Treatment of 4-Chloro-N,N-diisopropylbenzamide with a strong base like n-butyllithium results in the selective deprotonation at the position ortho to the amide group. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C5 position of the benzene (B151609) ring. This strategy is a key step in the synthesis of 5-chlorophthalide[4].

Diagram: Directed Ortho-Lithiation of 4-Chloro-N,N-diisopropylbenzamide

Caption: Reaction pathway for the directed ortho-lithiation and subsequent electrophilic quench of 4-Chloro-N,N-diisopropylbenzamide.

Ruthenium-Catalyzed C-H Cyanation

The aromatic C-H bonds of 4-Chloro-N,N-diisopropylbenzamide can be functionalized through transition metal catalysis. A method for the ruthenium-catalyzed C-H cyanation has been reported, leading to the formation of 4-Chloro-2-cyano-N,N-diisopropylbenzamide[5]. This transformation provides a direct route to introduce a cyano group, which is a valuable synthon for further chemical modifications.

Precursor to Pharmaceutical Ingredients

A significant application of 4-Chloro-N,N-diisopropylbenzamide is its use as a starting material in the synthesis of the investigational drug MRTX1719, an inhibitor of the PRMT5/MTA complex for the treatment of MTAP-deleted cancers[1]. The scalability of the synthesis of 4-Chloro-N,N-diisopropylbenzamide is crucial for the large-scale production of this therapeutic candidate.

Biological Activity

There is limited information available on the intrinsic biological activity of 4-Chloro-N,N-diisopropylbenzamide. Its primary role in the scientific literature is that of a chemical intermediate. While the broader class of N,N-dialkylbenzamides has been explored for various biological activities, including as insect repellents, specific studies on the diisopropyl derivative are scarce. Any observed biological effects in assays where it is used as a starting material are attributable to the final, more complex products.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a valuable and versatile chemical intermediate with established utility in organic synthesis. Its importance is highlighted by its role in the scalable production of complex pharmaceutical agents. While its own biological profile remains largely unexplored, the synthetic methodologies involving this compound, particularly its directed ortho-lithiation, provide powerful tools for the construction of highly functionalized aromatic systems. This technical guide consolidates the current knowledge on 4-Chloro-N,N-diisopropylbenzamide, providing a foundation for future research and development in synthetic and medicinal chemistry.

Diagram: Synthetic Utility of 4-Chloro-N,N-diisopropylbenzamide

Caption: Overview of the key synthetic transformations and applications of 4-Chloro-N,N-diisopropylbenzamide.

References

The Synthetic Cornerstone: A Technical Guide to 4-Chloro-N,N-diisopropylbenzamide and Its Applications in Drug Discovery and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-diisopropylbenzamide is a substituted benzamide (B126) that has emerged as a critical intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its unique structural features, particularly the diisopropylamide group, facilitate specific chemical transformations, most notably directed ortho-lithiation, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the research applications of 4-Chloro-N,N-diisopropylbenzamide, with a focus on its role in the synthesis of the targeted anti-cancer agent MRTX1719 and the broad-spectrum fungicide Fludioxonil (B1672872).

Synthetic Applications

The primary and most significant application of 4-Chloro-N,N-diisopropylbenzamide is as a versatile chemical intermediate. The sterically bulky N,N-diisopropylamide group serves as an effective directed metalation group (DMG), facilitating regioselective functionalization of the aromatic ring at the position ortho to the amide.

Key Intermediate in the Synthesis of MRTX1719

MRTX1719 is a potent and selective inhibitor of the PRMT5/MTA complex, a key target in cancers with MTAP gene deletion. The synthesis of this clinical-stage drug candidate relies on a crucial ortho-lithiation step of 4-Chloro-N,N-diisopropylbenzamide.

Experimental Protocol: Synthesis of 4-Chloro-N,N-diisopropylbenzamide [1]

-

Materials: 4-chlorobenzoyl chloride, diisopropylamine (B44863), 2-methyltetrahydrofuran (B130290) (2-MeTHF).

-

Procedure:

-

To a reactor equipped with an overhead stirrer, add 2-MeTHF (8.0 volumes) followed by diisopropylamine (2.2 equivalents).

-

Cool the solution to -5 °C.

-

Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) while maintaining the internal temperature below 5 °C.

-

After the addition is complete, raise the temperature to 20 °C and stir until the reaction is complete (monitored by an appropriate method such as TLC or LC-MS).

-

Upon completion, proceed with aqueous work-up and isolation of the product.

-

Experimental Protocol: Directed Ortho-Lithiation of 4-Chloro-N,N-diisopropylbenzamide [1]

-

Materials: 4-Chloro-N,N-diisopropylbenzamide, n-butyllithium (nBuLi), tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (2-MeTHF).

-

Procedure:

-

Dissolve 4-Chloro-N,N-diisopropylbenzamide in THF or 2-MeTHF.

-

Cool the solution to a temperature between -65 °C and -50 °C.

-

Add n-butyllithium (1.3 equivalents) dropwise, maintaining the low temperature.

-

The resulting lithiated species is then quenched with a suitable electrophile to introduce functionality at the ortho position. This is the first step towards building the complex core of MRTX1719.

-

Quantitative Data: Synthesis of 4-Chloro-N,N-diisopropylbenzamide

| Parameter | Value | Reference |

| Starting Material | 4-chlorobenzoyl chloride | [1] |

| Reagent | Diisopropylamine | [1] |

| Solvent | 2-MeTHF | [1] |

| Temperature | -5 °C to 20 °C | [1] |

| Yield | Nearly quantitative | [1] |

Below is a diagram illustrating the synthetic pathway from 4-chlorobenzoyl chloride to a functionalized intermediate for MRTX1719.

Potential Role in the Synthesis of Fludioxonil

Fludioxonil is a phenylpyrrole fungicide that is widely used in agriculture. While a direct, detailed synthetic route from 4-Chloro-N,N-diisopropylbenzamide to a Fludioxonil intermediate is not extensively documented in publicly available literature, the core structure of Fludioxonil contains a 4-chlorobenzonitrile (B146240) moiety, which can be derived from a 4-chlorobenzamide. The N,N-diisopropylamide group can be converted to a nitrile under various dehydration conditions. A plausible synthetic connection involves the ortho-functionalization of 4-Chloro-N,N-diisopropylbenzamide followed by conversion of the amide to a nitrile.

A patent for a synthetic method of a Fludioxonil intermediate describes the use of 4-formyl-2,2-difluoro-1,3-benzodioxole.[2] The synthesis of this and similar benzodioxoles can potentially start from ortho-functionalized 4-chlorobenzamides.

The logical workflow for a plausible synthesis of a Fludioxonil precursor from 4-Chloro-N,N-diisopropylbenzamide is depicted below.

Biological Activity of Related Benzamides

While 4-Chloro-N,N-diisopropylbenzamide is primarily valued as a synthetic intermediate, the broader class of benzamide derivatives exhibits a wide range of biological activities. Research on N-substituted benzamides has identified compounds with potential as antitumor, antiviral, and antimicrobial agents. For instance, various N-phenylbenzamide derivatives have shown activity against enterovirus 71, and other N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy.[3][4][5]

It is important to note that no significant, direct biological activity has been reported for 4-Chloro-N,N-diisopropylbenzamide itself in the reviewed literature. Its value lies in its utility for constructing molecules with desired pharmacological or fungicidal properties.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a strategically important molecule in modern organic synthesis. Its application as a key intermediate in the production of the targeted cancer therapeutic MRTX1719 highlights its value in the pharmaceutical industry. Furthermore, its potential as a precursor for agrochemicals like Fludioxonil underscores its versatility. The ability of the N,N-diisopropylamide group to direct ortho-lithiation provides a powerful tool for the regioselective functionalization of the benzene (B151609) ring, enabling the efficient synthesis of complex and valuable compounds. Future research may continue to leverage this reactivity for the development of novel therapeutics and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents [patents.google.com]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 4-Chloro-N,N-diisopropylbenzamide.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 4-Chloro-N,N-diisopropylbenzamide, a tertiary benzamide (B126) derivative. The protocol is based on the well-established Schotten-Baumann reaction conditions, involving the acylation of a secondary amine with an acyl chloride.

Introduction

4-Chloro-N,N-diisopropylbenzamide is a chemical intermediate potentially useful in the development of new pharmaceutical compounds and other biologically active molecules. The presence of the chloro- and diisopropyl- substituents can influence the compound's lipophilicity, metabolic stability, and steric profile, making it a valuable building block in medicinal chemistry. The synthesis described herein is a robust and efficient method for producing this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diisopropylamine (B44863) attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction: 4-Chlorobenzoyl chloride + Diisopropylamine → 4-Chloro-N,N-diisopropylbenzamide + Triethylamine hydrochloride

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-Chloro-N,N-diisopropylbenzamide.

| Parameter | Value |

| Reactants | |

| 4-Chlorobenzoyl chloride | 1.0 equivalent |

| Diisopropylamine | 1.1 equivalents |

| Triethylamine | 1.2 equivalents |

| Solvent | |

| Dichloromethane (B109758) (DCM) | Anhydrous |

| Reaction Conditions | |

| Initial Temperature | 0 °C (ice bath) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up & Purification | |

| Washing Solutions | 1 M HCl, Saturated NaHCO₃, Brine |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |

| Purification Method | Recrystallization or Column Chromatography |

Experimental Protocol

Materials:

-

4-Chlorobenzoyl chloride

-

Diisopropylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve diisopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Visualizations

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Chloro-N,N-diisopropylbenzamide.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship of reactants and conditions for the synthesis.

Application Notes and Protocols: 4-Chloro-N,N-diisopropylbenzamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-N,N-diisopropylbenzamide as a key intermediate in the synthesis of biologically active molecules for drug discovery. This document details synthetic protocols, quantitative data, and visual workflows to guide researchers in the effective use of this versatile chemical building block.

Introduction

4-Chloro-N,N-diisopropylbenzamide is a substituted benzamide (B126) that serves as a valuable precursor in medicinal chemistry. The presence of the 4-chloro substituent provides a site for further chemical modification and influences the electronic properties of the molecule, which can be crucial for biological activity. The diisopropylamide group offers steric bulk and can modulate the reactivity of the carbonyl group. This intermediate is particularly useful for the synthesis of a variety of substituted benzamide derivatives, a class of compounds known to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, and antihypertensive effects.

Core Synthesis of 4-Chloro-N,N-diisopropylbenzamide

The primary route for the synthesis of 4-Chloro-N,N-diisopropylbenzamide involves the acylation of diisopropylamine (B44863) with 4-chlorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 4-Chloro-N,N-diisopropylbenzamide

Materials and Equipment:

-

4-Chlorobenzoyl chloride

-

Diisopropylamine

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the cooled and stirred amine solution over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈ClNO |

| Molecular Weight | 239.74 g/mol |

| Appearance | Off-white to white solid |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Application as an Intermediate: Synthesis of a Generic Drug Scaffold

4-Chloro-N,N-diisopropylbenzamide can be utilized as a stable, crystalline solid that, after activation or hydrolysis back to the corresponding benzoyl chloride or benzoic acid, can be coupled with various amine-containing fragments to generate libraries of potential drug candidates. For instance, the 4-chlorobenzamide (B146232) core is found in the antihypertensive drug Indapamide. While Indapamide itself is synthesized from a different starting material, the following protocol illustrates how a similar core structure could be assembled using a 4-chlorobenzoyl precursor derived from 4-Chloro-N,N-diisopropylbenzamide.

Experimental Protocol: General Amide Bond Formation

This protocol describes a general method for the coupling of a 4-chlorobenzoyl moiety (derived from 4-Chloro-N,N-diisopropylbenzamide) with a generic amine (R-NH₂).

Materials and Equipment:

-

4-Chloro-N,N-diisopropylbenzamide

-

Amine (R-NH₂)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) for conversion to acid chloride

-

OR Coupling agents like HATU, HOBt/EDC

-

Anhydrous aprotic solvent (e.g., DCM, THF, DMF)

-

Base (e.g., Triethylamine, DIPEA)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure (via Acid Chloride):

-

Hydrolysis (Optional): 4-Chloro-N,N-diisopropylbenzamide can be hydrolyzed under acidic or basic conditions to 4-chlorobenzoic acid.

-

Formation of Acid Chloride: To a solution of 4-chlorobenzoic acid (1.0 equivalent) in an anhydrous solvent, add thionyl chloride or oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature until the reaction is complete. Remove the excess reagent under reduced pressure.

-

Amide Coupling: Dissolve the resulting 4-chlorobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (R-NH₂, 1.0 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in anhydrous DCM.

-

Cool the amine solution in an ice bath and add the acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up similar to the synthesis of the starting material, followed by purification by column chromatography or recrystallization.

Visualizing the Workflow

Synthesis of 4-Chloro-N,N-diisopropylbenzamide

Caption: Synthetic workflow for 4-Chloro-N,N-diisopropylbenzamide.

General Application in Amide Synthesis

Caption: General workflow for the synthesis of drug scaffolds.

Conclusion

4-Chloro-N,N-diisopropylbenzamide is a readily accessible and versatile intermediate for the synthesis of a diverse range of 4-chlorobenzamide derivatives. The protocols and data presented herein provide a solid foundation for researchers to incorporate this building block into their drug discovery programs, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

Experimental design for studies involving 4-Chloro-N,N-diisopropylbenzamide.

Application Notes and Protocols for 4-Chloro-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of the biological activities of 4-Chloro-N,N-diisopropylbenzamide. The protocols outlined below are based on established methodologies for analogous benzamide (B126) derivatives and are intended to serve as a starting point for screening and characterizing the potential therapeutic effects of this compound.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound, 4-Chloro-N,N-diisopropylbenzamide, is a small molecule whose biological profile is not yet extensively characterized. These notes offer a structured experimental design to elucidate its potential mechanisms of action and therapeutic relevance. The following sections detail protocols for assessing its impact on key cellular processes and signaling pathways.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally related benzamide compounds, the initial screening of 4-Chloro-N,N-diisopropylbenzamide should focus on its potential as an inhibitor of enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Topoisomerases, as well as its anti-proliferative and anti-inflammatory properties.

Experimental Workflow for In Vitro Screening

The following diagram outlines a logical workflow for the initial in vitro screening of 4-Chloro-N,N-diisopropylbenzamide.

Caption: In vitro screening workflow for 4-Chloro-N,N-diisopropylbenzamide.

Quantitative Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Enzyme Inhibitory Activity

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| 4-Chloro-N,N-diisopropylbenzamide | COX-2 | Enzymatic | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | Topoisomerase I | DNA Relaxation | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | Topoisomerase II | DNA Decatenation | Data to be determined |

| Positive Control (e.g., Celecoxib) | COX-2 | Enzymatic | Reference Value |

| Positive Control (e.g., Camptothecin) | Topoisomerase I | DNA Relaxation | Reference Value |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 4-Chloro-N,N-diisopropylbenzamide | MCF-7 (Breast) | MTT | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | A549 (Lung) | MTT | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | K562 (Leukemia) | MTT | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | MDA-MB-231 (Breast) | MTT | Data to be determined |

| Positive Control (e.g., Doxorubicin) | Relevant Cell Line | MTT | Reference Value |

Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Parameter Measured | Inhibition (%) at X µM | IC50 (µM) |

| 4-Chloro-N,N-diisopropylbenzamide | Nitric Oxide (NO) | Data to be determined | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | TNF-α | Data to be determined | Data to be determined |

| 4-Chloro-N,N-diisopropylbenzamide | IL-6 | Data to be determined | Data to be determined |

| Positive Control (e.g., Dexamethasone) | Relevant Parameter | Reference Value | Reference Value |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the effect of 4-Chloro-N,N-diisopropylbenzamide on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

4-Chloro-N,N-diisopropylbenzamide stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 4-Chloro-N,N-diisopropylbenzamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Enzymatic)

This protocol assesses the direct inhibitory effect of the compound on COX-2 enzyme activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening kit

-

4-Chloro-N,N-diisopropylbenzamide

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-Chloro-N,N-diisopropylbenzamide in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-2 enzyme to each well (except for the blank).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.[1]

Topoisomerase I DNA Relaxation Assay

This protocol evaluates the ability of the compound to inhibit the DNA relaxation activity of Topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer

-

4-Chloro-N,N-diisopropylbenzamide

-

Ethidium (B1194527) bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reactions containing reaction buffer, supercoiled DNA, and various concentrations of the test compound.

-

Add Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (containing SDS and proteinase K).

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is indicated by the persistence of the supercoiled DNA form. Quantify the band intensities to determine the IC50 value.[1]

Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

This protocol assesses the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

4-Chloro-N,N-diisopropylbenzamide

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

NO Measurement: Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent assay. Measure absorbance at 540 nm.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition compared to the LPS-only treated control.[2]

Western Blot Analysis for Signaling Pathway Proteins

This protocol investigates the effect of the compound on key inflammatory signaling pathways like NF-κB and MAPK.

Materials:

-

Primary antibodies (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Chemiluminescence detection system

Procedure:

-

Treat cells with the test compound and/or LPS as described previously.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL detection system.

-

Quantify band intensities and normalize to a loading control.[2]

Signaling Pathway Diagrams

Proposed Anti-inflammatory Mechanism of Action

The following diagram illustrates the potential mechanism by which a benzamide derivative might exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathways.

References

Application of 4-Chloro-N,N-diisopropylbenzamide as a PPAR delta antagonist.

Application Note: GSK3787 as a Selective PPARδ Antagonist

Important Notice: The following application note details the use of GSK3787 (4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide) as a selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) antagonist. Initial searches for the compound of interest, 4-Chloro-N,N-diisopropylbenzamide, did not yield any evidence of its activity as a PPARδ antagonist. Therefore, this document provides information on a well-characterized tool compound, GSK3787, for researchers interested in studying PPARδ antagonism.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peroxisome Proliferator-Activated Receptor δ (PPARδ) is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation.[1][2] Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention. GSK3787 is a potent, selective, and irreversible antagonist of PPARδ.[1][3][4] It acts by covalently binding to a cysteine residue (Cys249) within the ligand-binding pocket of PPARδ, thereby inhibiting its transcriptional activity.[4][5] This application note provides a summary of GSK3787's biological activity, key experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Activity of GSK3787

| Parameter | Species | Value | Notes |

|---|---|---|---|

| pIC50 | Human | 6.6 | Potency in a ligand displacement assay.[6] |

| IC50 | Human | 130 nM | Calculated from pIC50.[1] |

| Selectivity | Human | No measurable affinity for hPPARα or hPPARγ (pIC50 < 5) | Highly selective for PPARδ over other isoforms.[6][7] |

| Antagonist Activity (Cell-based) | COS-1 cells | IC50 = 5 µM | Inhibition of GW501516-induced receptor activation.[6] |

Table 2: In Vivo Pharmacokinetic Properties of GSK3787 in Mice

| Parameter | Route of Administration | Dose | Value |

|---|---|---|---|

| Cmax | Oral | 10 mg/kg | 881 ± 166 ng/mL (2.2 ± 0.4 µM) |

| AUCinf | Oral | 10 mg/kg | 3343 ± 332 h*ng/mL |

| T1/2 (Half-life) | Oral | 10 mg/kg | 2.7 ± 1.1 h |

| Bioavailability (F) | Oral | 10 mg/kg | 77 ± 17% |

| Clearance (CL) | Intravenous | 0.5 mg/kg | 39 ± 11 (mL/min)/kg |

| Volume of distribution (Vss) | Intravenous | 0.5 mg/kg | 1.7 ± 0.4 L/kg |

Data from studies in male C57BL/6 mice.[6][8]

Experimental Protocols

In Vitro PPARδ Reporter Gene Assay

This protocol is designed to assess the antagonist activity of GSK3787 on PPARδ-mediated gene transcription in a cellular context.

Materials:

-

Cell Line: COS-1 or NIH-3T3 cells

-

Plasmids:

-

Expression vector for a GAL4-PPARδ ligand-binding domain (LBD) chimera

-

Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

-

Renilla luciferase expression vector (for normalization)

-

-

Transfection Reagent

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

PPARδ Agonist: GW501516 or GW0742

-

GSK3787

-

Luciferase Assay Reagent

-

Luminometer

Protocol:

-

Seed COS-1 or NIH-3T3 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the GAL4-PPARδ-LBD expression vector, the luciferase reporter plasmid, and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing the PPARδ agonist (e.g., 50 nM GW0742) and varying concentrations of GSK3787 (e.g., 0.1 nM to 10 µM). Include appropriate controls (vehicle, agonist alone).

-

Incubate the cells for an additional 19-24 hours.[6]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of GSK3787 to determine the IC50 value.

Gene Expression Analysis of PPARδ Target Genes

This protocol measures the effect of GSK3787 on the expression of known PPARδ target genes, such as ANGPTL4, ADRP, and CPT1A.[2][4]

Materials:

-

Cell Line: Human skeletal muscle cells, mouse primary keratinocytes, or relevant cancer cell lines (e.g., A431, HepG2, MCF7).[2][8]

-

Cell Culture Medium

-

PPARδ Agonist: GW0742

-

GSK3787

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., ANGPTL4, CPT1A) and a housekeeping gene (e.g., GAPDH).

Protocol:

-

Plate cells in 6-well or 12-well plates and grow to desired confluency.

-

Treat the cells with the PPARδ agonist (e.g., 50 nM GW0742) in the presence or absence of GSK3787 (e.g., 1 µM) for a specified time (e.g., 24 hours).[2][9]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Antagonism of PPARδ Activity in Mice

This protocol describes how to assess the ability of orally administered GSK3787 to antagonize agonist-induced PPARδ activity in mice.

Materials:

-

Mice: Wild-type C57BL/6 and Pparβ/δ-null mice (for specificity control).[10]

-

PPARδ Agonist: GW0742, formulated for oral gavage.

-

GSK3787, formulated for oral gavage.

-

Tissue collection tools.

-

Materials for RNA extraction and qPCR (as described above).

Protocol:

-

Acclimatize adult male C57BL/6 mice to the experimental conditions.

-

Divide the animals into treatment groups: Vehicle control, GW0742 alone, GSK3787 alone, and GW0742 + GSK3787.

-

Administer GSK3787 (e.g., 10 mg/kg) or vehicle by oral gavage.[6]

-

After a specified time (e.g., 1 hour), administer GW0742 (e.g., 10 mg/kg) or vehicle by oral gavage.

-

After a further period (e.g., 4-6 hours), euthanize the mice and collect tissues of interest (e.g., colon, liver, skeletal muscle).

-

Isolate RNA from the tissues and perform qPCR analysis for PPARδ target genes (e.g., Angptl4, Adrp) as described in the in vitro protocol.

-

Compare the gene expression levels between the treatment groups to determine if GSK3787 antagonizes the agonist-induced effects in wild-type mice and shows no effect in the Pparβ/δ-null mice.[10]

Visualizations

Caption: PPARδ signaling pathway and mechanism of GSK3787 antagonism.

Caption: Experimental workflow for evaluating a PPARδ antagonist.

Caption: Logical relationship of agonist and antagonist action on PPARδ.

References

- 1. GSK-3787, PPARdelta antagonist (CAS 188591-46-0) | Abcam [abcam.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with 4-Chloro-N,N-diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamides are a versatile class of chemical compounds that have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery. Various analogs have been identified as kinase inhibitors, antimalarial agents, and modulators of neuronal nicotinic receptors.[1][2][3] 4-Chloro-N,N-diisopropylbenzamide is a member of this broad family. While its specific biological targets and cellular effects are not yet fully characterized in publicly available literature, its structural similarity to other bioactive benzamides suggests its potential as a modulator of various cellular signaling pathways.

These application notes provide a framework for the initial characterization of 4-Chloro-N,N-diisopropylbenzamide in common cell-based assays. The following protocols are designed to be adaptable for the primary screening of this compound to elucidate its potential cytotoxic effects and its influence on a hypothetical signaling pathway.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H18ClNO | PubChem |

| Molecular Weight | 239.74 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

General Handling and Preparation of Stock Solutions

Caution: 4-Chloro-N,N-diisopropylbenzamide is for research use only. Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.

-

Solubility Testing: Initially, test the solubility of 4-Chloro-N,N-diisopropylbenzamide in common laboratory solvents such as DMSO, ethanol, and methanol (B129727) to determine the most suitable solvent for creating a high-concentration stock solution.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of 4-Chloro-N,N-diisopropylbenzamide.

-

Dissolve in an appropriate volume of high-purity DMSO to create a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of 4-Chloro-N,N-diisopropylbenzamide on a selected cell line.

Materials:

-

Selected mammalian cell line (e.g., HEK293, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-Chloro-N,N-diisopropylbenzamide stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-